molecular formula C14H17N3O2 B7506011 N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B7506011
M. Wt: 259.30 g/mol
InChI Key: PYISHZSNWFDQBX-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom of the pyrazole ring, along with three methyl groups and a carboxamide group

Properties

IUPAC Name

N-(2-methoxyphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-13(10(2)17(3)16-9)14(18)15-11-7-5-6-8-12(11)19-4/h5-8H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYISHZSNWFDQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2-methoxyaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.

    Reduction: The carboxamide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical research.

    Medicine: Its derivatives have been explored for their anti-inflammatory, analgesic, and anticancer activities.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various signaling pathways, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl group.

    1-(2-Methoxyphenyl)piperazine: A compound with a similar methoxyphenyl group but different core structure.

Uniqueness: N-(2-Methoxyphenyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and carboxamide group contribute to its stability and reactivity, making it a valuable compound for various applications.

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